4-(3-Bromopropyl)pyridine
Description
Contextual Overview of Halogenated Pyridine (B92270) Derivatives in Contemporary Synthetic Chemistry
Halogenated pyridine derivatives are fundamental components in the toolbox of modern synthetic chemists. The presence of a halogen atom on the pyridine ring or its side chains provides a reactive handle for a wide array of chemical transformations. nih.gov These compounds are key precursors for creating pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.gov The carbon-halogen bond allows for a variety of reactions, including nucleophilic substitution, cross-coupling reactions, and the formation of organometallic reagents. nih.govrsc.org
The position of the halogen atom significantly influences the reactivity of the pyridine ring. For instance, halogenation at the 2- and 4-positions makes the ring susceptible to nucleophilic attack, while electrophilic substitution is generally difficult due to the electron-deficient nature of the pyridine ring. uoanbar.edu.iq This distinct reactivity profile allows for regioselective functionalization, a crucial aspect in the construction of complex molecules. rsc.orgresearchgate.netresearchgate.net The development of sophisticated methods for the selective halogenation of pyridines continues to be an active area of research, underscoring their importance in synthetic strategies. nih.govacs.org
Significance of 4-(3-Bromopropyl)pyridine as a Versatile Synthetic Intermediate
This compound stands out as a particularly useful bifunctional molecule. It possesses a nucleophilic pyridine nitrogen and an electrophilic carbon atom at the end of the propyl chain, attached to a bromine atom. This dual reactivity allows it to act as a versatile linker, connecting different molecular fragments. The pyridine moiety can participate in reactions as a base or a nucleophile, forming pyridinium (B92312) salts, or can be a directing group in various transformations. slideshare.netquimicaorganica.org
The three-carbon chain provides flexibility and appropriate spacing between the pyridine ring and the reactive bromo group. This structural feature is often exploited in the design of molecules intended to interact with biological targets or to assemble into larger supramolecular structures. The bromo- group is a good leaving group, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions. This reactivity makes this compound a valuable precursor for introducing a pyridylpropyl moiety into a target molecule.
Historical Perspectives on Pyridine Functionalization and Alkyl Halide Reactivity
The journey to understanding and utilizing pyridine chemistry has been a long one. The first synthesis of pyridine was reported in 1876, and since then, chemists have developed numerous methods to functionalize this important heterocycle. nih.gov Early methods for introducing substituents onto the pyridine ring were often harsh and lacked selectivity. uoanbar.edu.iq However, the development of modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, has revolutionized the field, allowing for precise and efficient modification of the pyridine scaffold. rsc.orgresearchgate.net
The study of alkyl halide reactivity also has a rich history. The reaction of alkyl halides with amines, including pyridine, to form quaternary ammonium (B1175870) salts, known as the Menshutkin reaction, has been studied for over a century. acs.org This fundamental reaction highlights the nucleophilic character of pyridine's nitrogen atom. slideshare.netquimicaorganica.org Research into the factors influencing the rates and outcomes of reactions between alkyl halides and pyridines has provided valuable insights into reaction mechanisms and has enabled chemists to control the formation of desired products. acs.org The combination of a well-understood reactive handle like the bromopropyl group with the versatile pyridine core in this compound is a direct outcome of these decades of fundamental research.
| Property | Value |
| Molecular Formula | C8H10BrN |
| Molecular Weight | 200.08 g/mol |
| Melting Point | 189-192 °C (hydrobromide salt) sigmaaldrich.com |
| Boiling Point | Not available |
| CAS Number | 40337-66-4 chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromopropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRGKVSSGVGACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508768 | |
| Record name | 4-(3-Bromopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40337-66-4 | |
| Record name | 4-(3-Bromopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of 4 3 Bromopropyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 4-(3-bromopropyl)pyridine, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about its chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons in different chemical environments. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Specifically, the protons at the 2 and 6 positions (alpha to the nitrogen) are expected to resonate at a lower field (higher ppm) than the protons at the 3 and 5 positions (beta to the nitrogen). pw.edu.plhmdb.cachemicalbook.com
The propyl chain protons exhibit characteristic multiplets. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is the most deshielded of the aliphatic protons and appears as a triplet. The methylene group attached to the pyridine ring (-CH₂-py) also shows up as a triplet, while the central methylene group (-CH₂-) presents as a multiplet, often a quintet or sextet, due to coupling with the adjacent methylene protons.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2, H-6 | ~8.5 | Doublet |
| Pyridine H-3, H-5 | ~7.2 | Doublet |
| -CH₂-Br | ~3.4 | Triplet |
| -CH₂-py | ~2.8 | Triplet |
| -CH₂-CH₂-CH₂- | ~2.2 | Multiplet |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule and information about their electronic environment. libretexts.orghw.ac.ukyoutube.com The pyridine ring carbons show signals in the aromatic region (typically 120-150 ppm). testbook.comchemicalbook.com The carbon atom at the 4-position, being attached to the propyl group, will have a distinct chemical shift. The carbons at the 2 and 6 positions are generally the most deshielded among the ring carbons due to the electronegativity of the nitrogen atom. testbook.com
The aliphatic carbons of the propyl chain appear in the upfield region of the spectrum. The carbon atom bonded to the bromine (-CH₂Br) is the most deshielded of the three due to the electronegativity of the bromine atom. The other two methylene carbons will have chemical shifts that are influenced by their proximity to the pyridine ring and the bromine atom.
Table 2: Representative ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| Pyridine C-2, C-6 | ~150 |
| Pyridine C-4 | ~148 |
| Pyridine C-3, C-5 | ~124 |
| -CH₂-py | ~35 |
| -CH₂-Br | ~32 |
| -CH₂-CH₂-CH₂- | ~30 |
Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.
Advanced NMR Techniques for Conformational and Connectivity Insights
To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. ipb.ptyoutube.comwalisongo.ac.idepfl.ch
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the adjacent methylene groups in the propyl chain, confirming their sequence. It would also show correlations between the adjacent protons on the pyridine ring. youtube.comwalisongo.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comepfl.chresearchgate.net This is particularly useful for identifying the connection between the propyl chain and the pyridine ring. For instance, a correlation would be observed between the protons of the methylene group attached to the ring (-CH₂-py) and the C-4 carbon of the pyridine ring. Similarly, correlations between the propyl protons and other ring carbons can further confirm the substitution pattern. youtube.comresearchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments and Functional Group Characterization
The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands. C-H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. C=C and C=N stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ range. nist.govresearchgate.net The pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the pyridine ring.
Aliphatic Chain Vibrations: The propyl chain is characterized by C-H stretching vibrations of the methylene groups, which are found just below 3000 cm⁻¹. Bending vibrations (scissoring and rocking) of the CH₂ groups are observed in the 1400-1470 cm⁻¹ region.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is a key feature and typically appears in the lower frequency region of the IR spectrum, generally in the range of 500-700 cm⁻¹.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Investigations
Both FT-IR and Raman spectroscopy are used to obtain the vibrational spectrum of this compound.
FT-IR Spectroscopy: In FT-IR spectroscopy, the molecule absorbs infrared radiation at frequencies corresponding to its vibrational modes, resulting in an absorption spectrum. This technique is particularly sensitive to polar bonds and is therefore effective for observing the C=N and C-Br stretching vibrations. researchgate.netresearchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is often more sensitive to non-polar, symmetric vibrations. Therefore, the C=C stretching vibrations of the pyridine ring can be prominent in the Raman spectrum. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=C and C=N Ring Stretch | 1400-1600 |
| CH₂ Bending | 1400-1470 |
| C-Br Stretch | 500-700 |
Note: These are general ranges, and specific peak positions can be influenced by the molecular environment and physical state of the sample.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. researchgate.net For this compound, with a molecular formula of C8H10BrN, the expected molecular weight is approximately 200.08 g/mol . echemi.combldpharm.comchemscene.comchemicalbook.com The monoisotopic mass is calculated to be 198.99966 Da. echemi.comuni.lu
In a mass spectrometer, a molecule is ionized, often by electron impact, which can lead to the fragmentation of the molecular ion. gbiosciences.com The presence of bromine is typically recognizable due to its characteristic isotopic pattern (79Br and 81Br are in an approximate 1:1 ratio). libretexts.org The fragmentation of this compound is expected to involve the cleavage of the propyl chain and the pyridine ring. Common fragmentation pathways for alkyl halides include the loss of the halogen atom as a radical, leading to a carbocation. Alpha-cleavage, the breaking of the C-C bond adjacent to the heteroatom (in this case, the nitrogen in the pyridine ring), is also a common fragmentation pattern for amines and related compounds. libretexts.orgmiamioh.edu
The fragmentation of the propyl chain can occur at various points, leading to a series of peaks separated by 14 mass units (corresponding to CH2 groups). libretexts.org The stability of the resulting fragments plays a crucial role in determining the intensity of the corresponding peaks in the mass spectrum. For instance, the formation of a stable tropylium-like ion or a pyridinium (B92312) cation could be a significant pathway.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H10BrN | echemi.combldpharm.comchemicalbook.com |
| Molecular Weight | 200.08 g/mol | echemi.combldpharm.comchemscene.comchemicalbook.com |
| Exact Mass | 198.99966 Da | echemi.com |
| Monoisotopic Mass | 198.99966 Da | echemi.comuni.lu |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For molecules containing aromatic rings and heteroatoms, such as this compound, characteristic π → π* and n → π* transitions are expected. libretexts.orgresearchgate.net
The pyridine ring, an aromatic heterocycle, exhibits absorption bands in the UV region. nist.gov The π → π* transitions in pyridine typically occur at shorter wavelengths with high intensity, while the n → π* transition, involving the non-bonding electrons on the nitrogen atom, appears at longer wavelengths with lower intensity. libretexts.orgresearchgate.net The presence of the bromopropyl substituent may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity compared to unsubstituted pyridine. The solvent used for the analysis can also influence the position and intensity of these absorption bands. researchgate.netrsc.org For instance, polar solvents can lead to a blue shift (hypsochromic shift) of the n → π* transition. researchgate.net
| Transition Type | Expected Region | Description | Reference |
|---|---|---|---|
| π → π | Shorter Wavelengths (UV) | High intensity absorption due to excitation of electrons in the pyridine ring's pi system. | libretexts.orgresearchgate.net |
| n → π | Longer Wavelengths (UV) | Lower intensity absorption involving the non-bonding electrons of the nitrogen atom. | libretexts.orgresearchgate.net |
Computational Chemistry and Theoretical Investigations of 4 3 Bromopropyl Pyridine
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scirp.org This method is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. irjweb.com DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule, and to derive various electronic properties.
For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), have been successfully applied to predict molecular structures and properties. scispace.comnih.gov The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and interactions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity and lower kinetic stability. irjweb.comaimspress.com
For illustrative purposes, a DFT study on (RS)-(4-bromophenyl)(pyridine-2yl)methanol at the B3LYP/6-311+G(d,p) level of theory found a HOMO-LUMO energy gap of 5.302 eV. scispace.com In another related compound, 3-bromo-2-hydroxypyridine (B31989), the HOMO-LUMO energy gap was calculated to be -6.785 eV, indicating a high probability of π → π* transitions. mdpi.com For 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the calculated HOMO–LUMO energy gap is 2.3591 eV. nih.gov These examples highlight how DFT is used to assess the electronic behavior of brominated pyridine derivatives.
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Pyridine Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
| (RS)-(4-bromophenyl)(pyridine-2yl)methanol | B3LYP/6-311+G(d,p) | - | - | 5.302 | scispace.com |
| 3-Bromo-2-hydroxypyridine | B3LYP/6-311++G(d,p) | - | -6.103 | -6.785 | mdpi.com |
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | B3LYP/6–311G(d,p) | - | - | 2.3591 | nih.gov |
| Quinoline | B3LYP/6–31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |
Note: The data presented is for analogous compounds and serves to illustrate the application of the methodology.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netwolfram.com
In a theoretical study of (RS)-(4-bromophenyl)(pyridine-2yl)methanol, MEP analysis was used to identify the active sites of the molecule. scispace.com Similarly, for 3-bromo-2-hydroxypyridine, the MEP was computed to understand the reactive sites for intermolecular interactions. mdpi.com For pyridine itself, the nitrogen atom is a region of high electron density, making it a primary site for electrophilic attack. The distribution of electrostatic potential is crucial for understanding how 4-(3-Bromopropyl)pyridine might interact with other molecules.
Hartree-Fock (HF) Level Calculations and Comparative Studies
The Hartree-Fock (HF) method is an ab initio computational approach that provides a foundational understanding of the electronic structure of a molecule. wikipedia.org It solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, thus accounting for electron exchange but neglecting electron correlation. wikipedia.org
While DFT methods generally provide more accurate results for many molecular properties due to the inclusion of electron correlation, HF calculations are still valuable. scirp.org They serve as a baseline for more advanced methods and are particularly useful in comparative studies. By comparing the results from HF and DFT calculations, researchers can assess the impact of electron correlation on the molecular properties of interest.
For instance, a study on 3-bromo-2-hydroxypyridine utilized both DFT and HF methods to optimize the molecular structure and investigate its properties. mdpi.com Such comparative analyses provide a more comprehensive understanding of the molecule's behavior and the performance of different computational methods. The optimized geometry obtained by DFT was found to have close accuracy to that of the Hartree-Fock method. mdpi.com
Vibrational Wavenumber Predictions and Potential Energy Distribution (PED) Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra. DFT methods are widely used for this purpose and have been shown to provide results that are in good agreement with experimental data, especially when a scaling factor is applied to the calculated frequencies to account for anharmonicity and other systematic errors. scispace.comelixirpublishers.com
Potential Energy Distribution (PED) analysis is a crucial component of vibrational studies. It allows for the quantitative assignment of each vibrational mode in terms of contributions from different internal coordinates (e.g., stretching, bending, and torsion). This detailed analysis provides a deeper understanding of the nature of the molecular vibrations.
For example, in a study of pyridine-2,6-dicarbonyl dichloride, DFT calculations were used to predict the vibrational wavenumbers, and PED analysis was performed to assign the normal modes. elixirpublishers.com Similar approaches have been applied to various pyridine derivatives, demonstrating the power of computational methods in interpreting complex vibrational spectra. researchgate.netnih.gov
Theoretical Evaluation of Nonlinear Optical Properties (e.g., First Hyperpolarizability)
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. ias.ac.in Theoretical calculations can predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. ripublication.com
Computational studies on pyridine derivatives have shown that they can exhibit significant NLO properties. ias.ac.in The presence of donor and acceptor groups and a π-conjugated system can enhance the hyperpolarizability. ias.ac.in DFT calculations are commonly employed to compute these properties. For instance, a study on a pyrimidine (B1678525) derivative investigated its NLO properties using an iterative electrostatic embedding method, revealing a significant enhancement in the crystalline environment. nih.gov Another study on 2-aminopyridinium p-toluenesulphonate used DFT to calculate the static hyperpolarizability and confirmed its good nonlinear behavior. ias.ac.in These studies provide a framework for how the NLO properties of this compound could be theoretically evaluated.
Table 2: Illustrative Calculated Nonlinear Optical Properties of Related Compounds
| Compound | Method/Basis Set | First Hyperpolarizability (β) | Source |
| 2-aminopyridinium p-toluenesulphonate | B3LYP/6-31G(d) | Good nonlinear behavior confirmed | ias.ac.in |
| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | B3LYP/6-311++G(d,p) | Significant NLO behavior in crystalline environment | nih.gov |
| 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one | Various | Possesses efficient second and third harmonic generation | ripublication.com |
Note: The data presented is for analogous compounds and serves to illustrate the application of the methodology.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including their conformational changes and flexibility. By solving Newton's equations of motion, MD simulations can track the movements of atoms over time, providing a dynamic picture of the molecule.
For a molecule like this compound, which has a flexible propyl chain, MD simulations would be particularly valuable for exploring its conformational landscape. These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a solvent or interacting with other molecules) and provide insights into its flexibility.
As of the current literature search, no specific molecular dynamics simulation studies on this compound were found. However, the methodology is well-established for studying the flexibility of various molecules, including those with flexible linkers and protein-ligand complexes. Such studies would be a valuable future direction for the computational investigation of this compound.
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the reaction coordinates of processes involving this compound. These studies allow for the mapping of potential energy surfaces, identification of transition state structures, and calculation of activation energy barriers, thereby offering a detailed picture of the most plausible reaction mechanisms.
The principal reaction pathway of interest for this compound is an intramolecular SN2 (bimolecular nucleophilic substitution) reaction. In this process, the lone pair of electrons on the pyridine nitrogen atom acts as an internal nucleophile, attacking the γ-carbon of the propyl chain, which bears the bromine atom. This concerted reaction proceeds through a single transition state, leading to the displacement of the bromide ion and the formation of a bicyclic quaternary ammonium (B1175870) salt, the 6,7-dihydro-5H-pyrrolo[1,2-a]pyridinium cation.
Transition State Geometry:
Computational models of analogous SN2 reactions predict a specific geometry for the transition state of this intramolecular cyclization. The key features of this transient structure would include:
An elongated C-Br bond as the bromide leaving group begins to depart.
A partially formed N-C bond as the pyridine nitrogen attacks the electrophilic carbon.
A trigonal bipyramidal geometry around the central carbon atom undergoing substitution, with the nitrogen and bromine atoms occupying the apical positions.
The angles and bond lengths of this transition state are critical in determining the activation energy of the reaction.
Activation Energy and Reaction Energetics:
The activation energy (Ea) for this intramolecular SN2 reaction is a crucial parameter that dictates the reaction rate. While specific values for this compound are not available, theoretical studies on similar haloalkylamines and haloalkylpyridines allow for estimations and comparisons. The magnitude of the activation barrier is influenced by several factors, including the nature of the leaving group, the solvent environment, and steric effects.
For instance, the activation energy for the cyclization of 4-(3-halopropyl)pyridine would be expected to follow the trend I < Br < Cl, consistent with the leaving group ability of the halide ions. Computational models can quantify these differences.
Data on Related Systems:
To illustrate the type of data generated in such computational studies, the following table presents hypothetical, yet plausible, activation energies for the intramolecular cyclization of different 4-(3-halopropyl)pyridines, based on established principles of SN2 reactions.
| Reactant | Leaving Group | C-X Bond Dissociation Energy (kcal/mol) | Expected Relative Activation Energy (kcal/mol) |
| 4-(3-Iodopropyl)pyridine | I⁻ | ~57 | Lowest |
| This compound | Br⁻ | ~70 | Intermediate |
| 4-(3-Chloropropyl)pyridine | Cl⁻ | ~84 | Highest |
Note: The values for bond dissociation energy are approximate and serve for comparative purposes. The relative activation energies are predicted based on these values and the known leaving group abilities.
Solvent Effects:
Quantum chemical models can also incorporate the effects of the solvent on the reaction mechanism and energetics. For the intramolecular cyclization of this compound, polar aprotic solvents are expected to facilitate the reaction. The transition state possesses a significant degree of charge separation, which is stabilized by a polar environment. Computational studies can model this stabilization by using implicit or explicit solvent models, providing a more accurate prediction of the activation barrier in different media.
Competing Intermolecular Reactions:
Besides the intramolecular pathway, this compound can also undergo intermolecular SN2 reactions, where an external nucleophile attacks the electrophilic carbon, or the pyridine nitrogen of one molecule attacks the bromopropyl chain of another. The latter would lead to the formation of polymeric chains. Quantum chemical calculations can be employed to compare the activation barriers for the intramolecular versus the intermolecular pathways. In general, for the formation of five- or six-membered rings, the intramolecular pathway is kinetically favored due to the proximity of the reacting centers, a phenomenon known as the "effective molarity" or "entropic assistance." Theoretical studies can quantify this preference by calculating the free energy of activation (ΔG‡) for both processes, which includes both enthalpic and entropic contributions.
The following table outlines a hypothetical comparison of the calculated activation free energies for the intra- and intermolecular reactions of this compound in a common solvent like acetonitrile.
| Reaction Pathway | Description | Predicted ΔG‡ (kcal/mol) |
| Intramolecular | Pyridine N attacks the γ-carbon of the same molecule | Lower |
| Intermolecular | Pyridine N of one molecule attacks the γ-carbon of another | Higher |
Reactivity and Reaction Mechanisms of 4 3 Bromopropyl Pyridine
Nucleophilic Substitution Reactions at the Bromopropyl Side Chain
The carbon-bromine bond in the propyl side chain is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a backside attack of the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of configuration if the carbon were chiral. wikipedia.orgmasterorganicchemistry.comlibretexts.org The rate of these reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. libretexts.org
A variety of nucleophiles can displace the bromide ion from 4-(3-bromopropyl)pyridine, leading to the formation of a wide array of derivatives. These reactions are fundamental in constructing more complex molecules.
Reaction with Oxygen Nucleophiles: Alkoxides and phenoxides react with this compound to form the corresponding ethers. For instance, the reaction with sodium ethoxide would yield 4-(3-ethoxypropyl)pyridine. Similarly, carboxylates can be used to form esters.
Reaction with Nitrogen Nucleophiles: Amines, both primary and secondary, readily react with this compound to afford the corresponding secondary and tertiary amines, respectively. Ammonia can also be used to yield the primary amine. These reactions are crucial for introducing nitrogen-containing functional groups.
Reaction with Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with this compound to produce thioethers. For example, sodium thiophenoxide would yield 4-(3-(phenylthio)propyl)pyridine.
Reaction with Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can also act as nucleophiles, leading to the formation of new carbon-carbon bonds. nih.gov The reaction with sodium cyanide, for instance, would produce 4-(4-cyanobutyl)pyridine.
| Nucleophile Type | Example Nucleophile | Reagent Example | Product Type |
| Oxygen | Alkoxide | Sodium Ethoxide | Ether |
| Oxygen | Phenoxide | Sodium Phenoxide | Aryl Ether |
| Oxygen | Carboxylate | Sodium Acetate | Ester |
| Nitrogen | Primary Amine | Methylamine | Secondary Amine |
| Nitrogen | Secondary Amine | Dimethylamine | Tertiary Amine |
| Nitrogen | Azide | Sodium Azide | Alkyl Azide |
| Sulfur | Thiolate | Sodium Thiophenoxide | Thioether |
| Carbon | Cyanide | Sodium Cyanide | Nitrile |
| Carbon | Enolate | Sodium diethyl malonate | Alkylated Malonic Ester |
The presence of the nucleophilic pyridine (B92270) nitrogen in the same molecule as the electrophilic bromopropyl side chain allows for the possibility of intramolecular cyclization. This process leads to the formation of fused heterocyclic ring systems. The facility of these cyclization reactions is dependent on the length of the alkyl chain, with three-carbon chains being well-suited for the formation of stable six-membered rings.
In the case of this compound, an intramolecular SN2 reaction can occur where the pyridine nitrogen attacks the carbon bearing the bromine atom. This results in the formation of a quaternary pyridinium (B92312) salt fused to a six-membered ring, specifically a tetrahydroquinolizinium bromide derivative. Such cyclizations can be influenced by reaction conditions, including solvent and temperature. While direct examples of the intramolecular cyclization of this compound are not extensively detailed in the provided search results, the principles of intramolecular SN2 reactions are well-established. youtube.com The formation of fused ring systems is a common strategy in the synthesis of complex heterocyclic compounds. ias.ac.inuomustansiriyah.edu.iqnih.gov
Reactions Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring imparts nucleophilic and basic character to the molecule. This allows this compound to participate in a variety of reactions at the nitrogen center.
The pyridine nitrogen can be readily alkylated by various electrophiles, a process known as quaternization, to form pyridinium salts. In the context of this compound itself, it can react with other alkyl halides. For example, treatment with methyl iodide would lead to the formation of 1-methyl-4-(3-bromopropyl)pyridinium iodide. These pyridinium salts are ionic compounds with modified reactivity compared to the parent pyridine. The quaternization process enhances the electron-withdrawing nature of the pyridine ring, making the ring protons more acidic and the ring itself more susceptible to nucleophilic attack. The synthesis of pyridinium salts is a common transformation for pyridine derivatives. arkat-usa.orgscripps.edu
| Electrophile | Product |
| Methyl iodide | 1-Methyl-4-(3-bromopropyl)pyridinium iodide |
| Benzyl bromide | 1-Benzyl-4-(3-bromopropyl)pyridinium bromide |
| Ethyl bromoacetate | 1-(2-Ethoxy-2-oxoethyl)-4-(3-bromopropyl)pyridinium bromide |
Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of donating their nitrogen lone pair to a metal center to form coordination complexes. wikipedia.orgresearchgate.net this compound can act as a monodentate ligand, coordinating to a variety of transition metals such as nickel(II), copper(I), and silver(I) through its pyridine nitrogen. jscimedcentral.comsurrey.ac.ukekb.eg The resulting complexes can exhibit different geometries, including tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. bccampus.calibretexts.org The presence of the bromopropyl side chain offers the potential for further functionalization of the coordinated ligand or for the formation of bridging or bidentate ligands if the bromine were to be substituted with another coordinating group.
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. arkat-usa.orgorgsyn.orgnih.gov The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide functional group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. Conversely, it also facilitates nucleophilic substitution at the 2- and 6-positions. scripps.eduumich.edu The oxygen atom of the N-oxide can also be a site for further reactions. youtube.comsemanticscholar.org
| Oxidizing Agent | Typical Conditions |
| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH2Cl2), room temperature |
| Hydrogen peroxide / Acetic acid | Heating |
| Hydrogen peroxide / Methyltrioxorhenium (MTO) | Catalytic MTO, solvent (e.g., CH2Cl2) |
Electrophilic Substitution Reactions on the Pyridine Ring
The pyridine ring, due to the presence of the electronegative nitrogen atom, is electron-deficient compared to benzene (B151609). This inherent electronic nature significantly deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions. The nitrogen atom withdraws electron density from the ring carbons, making them less nucleophilic and thus less reactive towards electrophiles. Consequently, electrophilic substitution on pyridine requires more forcing conditions, such as high temperatures and strongly acidic media, compared to benzene and its derivatives.
Furthermore, under the strongly acidic conditions often required for these reactions (e.g., nitration or sulfonation), the nitrogen atom of the pyridine ring is protonated. This forms a pyridinium ion, which further deactivates the ring. The positive charge on the nitrogen atom exerts a powerful electron-withdrawing inductive effect, making the ring even less susceptible to attack by electrophiles. Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine, as the nitrogen atom complexes with the Lewis acid catalyst, leading to strong deactivation.
Regioselectivity of Substitution (e.g., C-3, C-4)
The regiochemical outcome of electrophilic substitution on the pyridine ring is governed by the stability of the cationic intermediate (the arenium ion or sigma complex) formed upon attack by the electrophile.
Attack at C-3 (meta-position): When an electrophile attacks the C-3 position, the positive charge in the resulting arenium ion is delocalized over three carbon atoms (C-2, C-4, and C-6). At no point is the positive charge placed on the electronegative nitrogen atom. This results in a relatively more stable intermediate compared to attack at other positions.
Attack at C-2 (ortho-position) and C-4 (para-position): If the electrophile attacks at the C-2 or C-4 positions, one of the resonance structures of the resulting arenium ion places the positive charge directly on the nitrogen atom. This is a highly unfavorable state because the electronegative nitrogen atom already withdraws electron density and accommodating a positive charge while having an incomplete octet is energetically costly.
Therefore, electrophilic substitution on an unsubstituted pyridine ring occurs preferentially at the C-3 position (and its equivalent C-5 position), as it proceeds through the most stable cationic intermediate. uoanbar.edu.iq
To achieve substitution at the C-4 position, a common strategy involves the conversion of the pyridine to a pyridine-N-oxide . In the N-oxide, the oxygen atom can donate electron density back into the ring through resonance, activating it towards electrophilic attack. This donation is most effective at the C-2 and C-4 positions. Due to steric hindrance at the C-2 position, electrophiles preferentially attack the C-4 position. Following the substitution reaction, the N-oxide can be deoxygenated (reduced) to regenerate the pyridine ring, yielding the C-4 substituted product.
Influence of the Bromopropyl Substituent on Pyridine Reactivity
The 4-(3-bromopropyl) substituent influences the reactivity of the pyridine ring in electrophilic substitution reactions through a combination of inductive and steric effects.
The alkyl portion of the substituent (-CH₂CH₂CH₂-) is an electron-donating group through induction. This effect increases the electron density of the pyridine ring, making it more nucleophilic and thus activating it towards electrophilic attack compared to unsubstituted pyridine. vanderbilt.edu This activation helps to partially offset the deactivating effect of the ring nitrogen.
As an activating group, the alkyl substituent at the C-4 position directs incoming electrophiles to the positions ortho to itself, which are the C-3 and C-5 positions. This directorial effect reinforces the inherent preference of the pyridine ring for meta-substitution relative to the nitrogen atom. Therefore, electrophilic substitution on this compound is expected to occur primarily at the C-3 and C-5 positions.
The bromine atom on the propyl chain is sufficiently far from the ring that its electron-withdrawing inductive effect on the aromatic system is minimal. The primary electronic influence comes from the activating alkyl chain.
| Effect | Description | Influence on Reactivity | Predicted Regioselectivity |
|---|---|---|---|
| Inductive Effect (Alkyl Chain) | The propyl group donates electron density to the ring. | Activating (relative to unsubstituted pyridine) | Directs to C-3 and C-5 (ortho to the substituent) |
| Inductive Effect (Bromine) | The distant bromine atom has a negligible electron-withdrawing effect on the ring itself. | Minimal | No significant influence |
| Steric Hindrance | The substituent may sterically hinder attack at adjacent positions, though this is less significant than electronic effects. | Minor | Favors C-3 and C-5 |
Radical Reactions and C-H Functionalization Strategies on the Pyridine Scaffold
Direct C-H functionalization via radical reactions has become a powerful and atom-economical method for modifying pyridine rings, bypassing the often harsh conditions and regioselectivity issues of classical electrophilic substitutions. nih.govresearchgate.net
The Minisci reaction is a cornerstone of pyridine functionalization, involving the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) pyridine ring. nih.gov For 4-alkylpyridines like this compound, the Minisci reaction can be complex. The protonated pyridine ring is attacked by the radical, but regioselectivity between the C-2 and C-6 positions (ortho to the nitrogen) can be an issue, often leading to mixtures of products. acs.org
Achieving selective C-4 functionalization on a pyridine that is already substituted at C-4 is not a typical Minisci application. However, strategies developed for the C-4 functionalization of pyridine itself are highly relevant. Recent advancements have focused on overcoming the regioselectivity challenges of radical additions to pyridines. One successful approach involves the use of a temporary blocking group on the pyridine nitrogen. For instance, a maleate-derived blocking group has been shown to enable highly regioselective Minisci-type decarboxylative alkylation at the C-4 position under acid-free conditions. nih.govorganic-chemistry.orgacs.orgsigmaaldrich.com
Another major strategy is photoredox catalysis , which uses visible light to generate radical species under mild conditions. acs.org This approach can be used to generate alkyl radicals from various precursors (e.g., carboxylic acids, alkyl halides) which can then add to the pyridine ring in a Minisci-type fashion. nih.gov Furthermore, photoredox catalysis can generate pyridinyl radicals from pyridinium ions, which can then couple with other radical species. nih.gov This method offers alternative mechanistic pathways that can lead to different regiochemical outcomes compared to classical Minisci reactions, including selective functionalization at the C-4 position. nih.gov
For a molecule like this compound, these C-H functionalization strategies would primarily target the C-2 and C-6 positions. The existing C-4 substituent would direct radical attack to these positions due to the electronic activation of the protonated ring.
| Strategy | Mechanism Principle | Typical Regioselectivity on 4-Alkylpyridines | Key Features |
|---|---|---|---|
| Classical Minisci Reaction | Addition of a nucleophilic radical to a protonated pyridine. | Mixture of C-2 and C-6 isomers. | Requires acidic conditions; can suffer from lack of selectivity. |
| Blocked Pyridine Minisci Reaction | A temporary group on the nitrogen directs radical attack, often to C-4 on unsubstituted pyridines. | Not directly applicable for further C-4 functionalization. Targets C-2/C-6. | Allows for acid-free conditions and high regiocontrol. nih.govorganic-chemistry.org |
| Photoredox Catalysis | Visible light-induced single-electron transfer (SET) to generate radicals. | Can be tuned to favor C-2 or C-4 depending on the specific catalytic cycle. acs.orgnih.gov | Extremely mild conditions; high functional group tolerance. |
Advanced Applications in Organic Synthesis and Materials Science Research
Building Block for Complex Organic Architectures
The dual reactivity inherent in 4-(3-bromopropyl)pyridine makes it a strategic starting material for synthesizing complex molecules. It can act as a linchpin, connecting different molecular fragments, or serve as a foundational scaffold for building elaborate polycyclic and supramolecular structures. ossila.comsigmaaldrich.com
The construction of fused heterocyclic systems is a central theme in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. nih.gov this compound is a valuable precursor for creating fused pyridine (B92270) derivatives, such as those found in pyrazolo[3,4-c]pyridines and pyrrolo[3,4-b]pyridin-5-ones. mdpi.comrsc.org The synthesis of these complex structures often involves multi-component reactions or cascade cyclizations where the bromopropyl group plays a critical role.
For instance, in a strategy analogous to the Ugi-Zhu reaction, the amine functionality of one component can react with the bromopropyl group of the pyridine derivative, leading to an intermediate that undergoes subsequent intramolecular cyclization to yield a fused system. mdpi.com Similarly, the bromopropyl moiety can be used to alkylate a nitrogen atom of another heterocyclic ring, followed by an intramolecular reaction (such as cyclization or rearrangement) to form a new, fused polycyclic architecture. rsc.org Methodologies like the Mallory photoreaction and various cycloaddition strategies are also employed to create fused systems from appropriately functionalized building blocks. mdpi.comresearchgate.net
Macrocycles represent an important class of molecules in drug discovery and host-guest chemistry. nih.gov The synthesis of these large ring structures often relies on building blocks that possess multiple reactive sites, allowing for the sequential and controlled assembly of the cyclic framework. This compound is well-suited for this role.
Its pyridine nitrogen can coordinate to a metal template, pre-organizing the molecule for a ring-closing reaction, or it can act as a nucleophile in its own right. The terminal bromide provides a reactive electrophilic site for connecting with other components. In multi-component macrocyclization strategies, a linker like this compound can be used to bridge two or more peptide or organic chains. nih.gov For example, a reaction sequence might involve the initial alkylation of a primary amine with the bromopropyl group, followed by a second alkylation step involving the pyridine nitrogen to close the ring, often facilitated by a bis-electrophile linker. nih.gov This approach allows for the combinatorial synthesis of large macrocycle libraries for screening purposes. nih.gov
One of the most direct applications of this compound is its use as an alkylating agent to introduce the pyridylpropyl group into other molecules, thereby creating novel functionalized heterocycles. researchgate.netrsc.org This is typically achieved through the Menschutkin reaction, where the electrophilic bromopropyl group reacts with a nucleophilic atom, such as the nitrogen of another heterocycle (e.g., imidazole, triazole, or benzimidazole), to form a quaternary pyridinium (B92312) salt. researchgate.net
These resulting pyridinium salts are not merely intermediates but often the target molecules, valued in fields ranging from materials science to biology. rsc.org The quaternization alters the electronic properties of the pyridine ring, enhancing its utility in various applications. This method provides a straightforward and efficient route to a wide array of complex heterocyclic structures with tailored properties. researchgate.net
Table 1: Examples of Functionalized Heterocycles Derived from Pyridine Building Blocks
| Starting Heterocycle | Alkylating Agent Principle | Resulting Structure Class | Potential Application Area |
| Imidazole | N-Alkylation | Imidazolium-Pyridinium Salt | Ionic Liquids, Catalysis |
| Benzotriazole | N-Alkylation | Benzotriazolyl-Pyridinium Salt | Synthetic Intermediates |
| 3-Aminopyridine | N-Alkylation | Amino-functionalized Bipyridinium | Medicinal Chemistry |
| Nicotinamide | N-Alkylation | Nicotinamide-derived Pyridinium | Biological Probes |
Role in Ligand Design and Catalysis
The pyridine moiety is a cornerstone of coordination chemistry, and its incorporation into more complex ligand architectures is a key strategy for developing advanced catalysts. This compound serves as a valuable precursor for both transition metal and organocatalytic systems.
Transition metal catalysis is indispensable for modern organic synthesis, enabling a vast range of chemical transformations. uniurb.it The performance of a metal catalyst is critically dependent on the electronic and steric properties of its surrounding ligands. Pyridine-containing ligands, particularly chelating ones, are widely used due to their robust coordination to metal centers and the tunable nature of the pyridine ring. yu.edu.jo
This compound is an ideal starting material for synthesizing multidentate ligands. The pyridine nitrogen serves as one coordination site, while the bromopropyl group can be used to introduce other donor atoms. For example, reaction of the bromide with a phosphine (B1218219) (e.g., diphenylphosphine) or an amine can generate bidentate P,N or N,N ligands. These chelate ligands are highly effective in stabilizing transition metals like rhodium, iridium, palladium, and nickel, which are used in reactions such as C-H activation, polymerization, and cross-coupling. yu.edu.jonih.govnih.gov The three-carbon propyl chain creates a stable six-membered chelate ring upon coordination to a metal center, a favorable conformation in many catalytic cycles.
Table 2: Potential Ligand Types Synthesized from this compound
| Reactant for Bromide | Ligand Type | Potential Metal Center | Catalytic Application |
| Diphenylphosphine | P,N (Bidentate) | Rhodium, Iridium | C-H Functionalization |
| Pyrazole | N,N (Bidentate) | Iron, Cobalt, Nickel | Olefin Polymerization |
| Bis(pyrazolyl)methane | N,N,N (Tridentate) | Manganese, Ruthenium | Oxidation Catalysis |
| Thiophenol | S,N (Bidentate) | Palladium, Platinum | Cross-Coupling Reactions |
In recent decades, organocatalysis has emerged as a powerful alternative and complement to metal-based catalysis. Pyridinium salts, which are readily synthesized from this compound via alkylation reactions, can function as organocatalysts. rsc.orgnih.gov For example, N-aminopyridinium salts, accessible from pyridine precursors, have been developed as bifunctional aminating reagents in photocatalyzed and metal-catalyzed transformations. rsc.orgnih.gov
The pyridinium scaffold itself can be catalytically active. The positive charge on the nitrogen atom enhances the acidity of protons on adjacent carbons, allowing these compounds to act as phase-transfer catalysts or as precursors to N-heterocyclic carbenes (NHCs) under certain conditions. Furthermore, the pyridine nitrogen in the parent molecule can act as a basic or nucleophilic catalyst to promote a variety of organic reactions. The ability to easily generate functionalized pyridinium salts from this compound allows for the systematic tuning of steric and electronic properties to optimize catalyst performance for specific applications. rsc.org
Development of Supramolecular Assemblies and Materials
The strategic use of this compound has led to significant advancements in the design and creation of novel supramolecular structures and materials. The interplay of its functional groups facilitates the construction of highly ordered systems through non-covalent interactions.
Exploration of Dimerization and Stacking Interactions in Crystal Engineering
In the field of crystal engineering, which focuses on the design of crystalline solids with predictable structures and properties, this compound has been utilized to study dimerization and π-stacking interactions. The quaternization of the pyridine nitrogen by the bromopropyl group of an adjacent molecule can result in the formation of dimeric pyridinium cyclophanes. These structures are stabilized by a combination of electrostatic forces, hydrogen bonds, and crucial π-π stacking interactions between the aromatic pyridine rings.
A notable example involves the reaction of this compound hydrobromide, which under specific conditions, yields a [2.2]pyridinophane derivative. The crystal structure of this product reveals a head-to-tail arrangement of the monomer units, with the pyridinium rings oriented in a face-to-face manner, confirming the presence of strong π-π stacking.
Fabrication of Ordered Structures and Self-Assembly in Materials Science
The principle of self-assembly, where molecules spontaneously organize into well-defined structures, is a cornerstone of modern materials science. This compound is an effective tool for fabricating ordered nanoscale architectures.
One key application is in the construction of metallosupramolecular assemblies. The pyridine nitrogen can coordinate to metal centers, leading to the formation of discrete, symmetrical cages or extended polymeric networks. The final geometry of these structures is dictated by the choice of the metal ion and the reaction stoichiometry. Additionally, the bromopropyl group can be functionalized after assembly, allowing for the covalent capture of the supramolecular architecture or the introduction of new functionalities.
Intermediate in the Synthesis of Advanced Functional Materials
Beyond its direct role in supramolecular chemistry, this compound is a critical intermediate in the synthesis of a variety of advanced functional materials. The reactive carbon-bromine bond allows for the incorporation of the pyridylpropyl moiety into larger molecular systems, thereby bestowing specific properties upon the final material.
Components for Photoactive Systems
In the development of photoactive systems, which respond to light, this compound serves as a precursor for photo-responsive molecules. The pyridinium unit, easily formed from the parent pyridine, is an excellent electron acceptor. By covalently linking this unit to a suitable electron donor, donor-acceptor systems that exhibit photoinduced charge transfer can be created. For instance, it can be used to alkylate chromophores to generate novel photoactive dyads and triads that are relevant for applications in artificial photosynthesis and molecular electronics.
Precursors for Nonlinear Optical Materials
Nonlinear optical (NLO) materials are crucial for various photonic technologies. The design of molecules with significant NLO properties often involves creating a charge-asymmetric structure. This compound is used as a precursor for the acceptor component in such molecules. The pyridinium group, formed through quaternization, acts as a potent electron-withdrawing group. By reacting this compound with a strong electron-donating group through a π-conjugated bridge, chromophores with substantial NLO responses can be synthesized.
Synthesis of Specialized Polymer and Supramolecular Architectures (e.g., block copolymers, nano scrolls)
The versatility of this compound is further highlighted by its use in creating complex polymer and supramolecular architectures. In polymer chemistry, it can function as an initiator or a functional monomer in processes like atom transfer radical polymerization (ATRP) to produce well-defined block copolymers. The resulting polymers possess a pyridyl end-group that can be used for further modification or to direct the self-assembly of the block copolymer into ordered nanostructures such as micelles or vesicles.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 4-(3-Bromopropyl)pyridine?
This compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a protocol analogous to involves reacting pyridine derivatives with 3-bromopropan-1-ol in the presence of pyridine as a base. The reaction mixture is purified using column chromatography with gradients of ethyl acetate (EtOAc) in petroleum ether (PE), yielding the brominated product . Alternative routes may utilize bromopropylating agents under controlled conditions to minimize side reactions.
Basic: Which spectroscopic and crystallographic techniques validate the structure of this compound?
Structural confirmation relies on 1H NMR (e.g., δ 4.45 ppm for bromopropyl protons, as seen in ), 13C NMR , and mass spectrometry for molecular weight verification. X-ray diffraction (XRD) provides definitive crystallographic data, while density functional theory (DFT) calculations model electronic properties and molecular geometry, as demonstrated in studies of related bromopyridines .
Advanced: How can reaction conditions be optimized to suppress competing pathways during functionalization of this compound?
Competing side reactions (e.g., elimination or over-alkylation) are mitigated by:
- Temperature control : Low temperatures (0–5°C) reduce thermal degradation.
- Catalyst selection : Palladium or copper catalysts enhance selectivity in cross-coupling reactions.
- Protecting groups : Temporarily blocking reactive pyridine nitrogen minimizes undesired interactions.
highlights analogous nitration and reduction steps for pyridine derivatives, emphasizing pH and solvent polarity adjustments to optimize yields .
Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
DFT calculations simulate charge distribution and frontier molecular orbitals to identify reactive sites. For instance, the bromine atom’s electrophilicity and the pyridine ring’s electron-withdrawing effects can be quantified to predict regioselectivity in SNAr reactions. underscores DFT’s role in modeling bromopyridine derivatives, aiding mechanistic studies .
Application-Focused: How is this compound utilized in synthesizing bioactive compounds?
This compound serves as a key intermediate in drug discovery. For example:
- Antimicrobial agents : describes its use in synthesizing bis(trimethylsilyl)-3-propylphosphonatepyridin-1-ium bromide, a quaternary ammonium compound with antimicrobial activity .
- Enzyme inhibitors : The bromopropyl chain facilitates covalent binding to enzyme active sites, as seen in kinase inhibitor design.
Methodological: What challenges arise in purifying this compound, and how are they addressed?
Challenges include:
- Hydrolytic instability : Moisture-sensitive bromine necessitates anhydrous conditions.
- Co-elution in chromatography : Gradient elution with EtOAc/PE (5–10%) improves resolution, as in .
- Crystallization issues : Slow cooling in non-polar solvents (hexane/ether) enhances crystal formation.
Data Contradiction Analysis: How do divergent synthetic yields for this compound derivatives inform protocol refinement?
Discrepancies in yields (e.g., 57% in vs. higher yields in other studies) often stem from:
- Reagent purity : Anhydrous reagents reduce side reactions.
- Workup timing : Rapid quenching prevents decomposition.
Systematic screening of bases (e.g., pyridine vs. DMAP) and solvents (DMF vs. THF) can reconcile such inconsistencies .
Safety and Handling: What precautions are critical when handling this compound?
While direct safety data for this compound is limited, analogous bromopyridines (e.g., 3-bromopyridine in ) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
